molecular formula C13H11N3O2S B8705880 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-amine

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-amine

Cat. No.: B8705880
M. Wt: 273.31 g/mol
InChI Key: QMBNNLRNNFRGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-amine is a useful research compound. Its molecular formula is C13H11N3O2S and its molecular weight is 273.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H11N3O2S

Molecular Weight

273.31 g/mol

IUPAC Name

1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-5-amine

InChI

InChI=1S/C13H11N3O2S/c14-11-8-10-6-7-16(13(10)15-9-11)19(17,18)12-4-2-1-3-5-12/h1-9H,14H2

InChI Key

QMBNNLRNNFRGCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-benzenesulfonyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (2.8 g, 9.24 mmol) in tetrahydrofuran (50 mL) was added 10% palladium on activated carbon (0.98 g). The resulting mixture was stirred under hydrogen (50 psi) for 48 h at room temperature. The catalyst was removed by filtration and the filtrate was concentrated to afford 1-benzenesulfonyl-1H-pyrrolo[2,3-b]pyridin-5-ylamine (2.52 g, 100%) as a yellow oil which was used in the next step without purification: LC/MS m/e calcd for C13H11N3O2S [M+H]+ 274.32, observed 274.1.
Name
1-benzenesulfonyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.98 g
Type
catalyst
Reaction Step One

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